4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

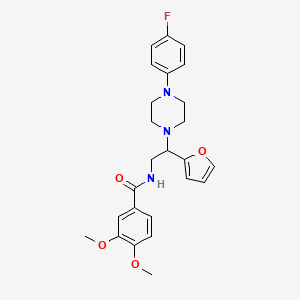

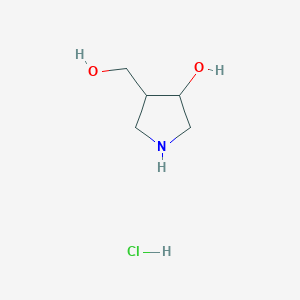

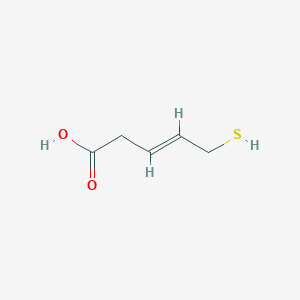

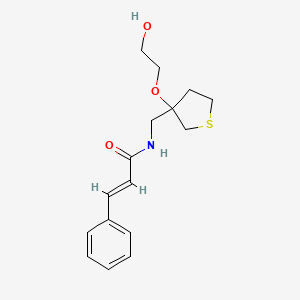

4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 and a molecular weight of 153.61 . It is a useful intermediate for the synthesis of various bioactive molecules .

Synthesis Analysis

The compound has been synthesized in a 51% overall yield by a 1,3-dipolar cycloaddition reaction from the dipolarophile, (E)-3-benzyloxypropenoyl-(2‘S)-bornane-10,2-sultam (5), and the achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (6), without using chromatography and the subsequent reduction with LAH and catalytic hydrogenation .Molecular Structure Analysis

The molecular structure of 4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is characterized by a pyrrolidine ring with a hydroxymethyl group attached . The pyrrolidine ring is a five-membered nitrogen heterocycle .Chemical Reactions Analysis

The synthesis of 4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride involves a 1,3-dipolar cycloaddition reaction, which is a type of pericyclic reaction .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Molecules

4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride: serves as a versatile intermediate in the synthesis of various bioactive molecules. Its utility in asymmetric 1,3-dipolar cycloaddition reactions allows for the production of compounds with potential therapeutic effects .

Nucleoside Analogs Production

This compound is pivotal in the creation of novel nucleoside analogs. These analogs, where the nucleobase is linked to the nitrogen of the iminosugar via a 1-oxoethane-1,2-diyl group, are significant for their potential bioactivity and as building blocks for modified oligonucleotides .

Antimetabolites for Cancer Treatment

The synthesis of azanucleosides, a class of analogs that act as antimetabolites, is another application. These compounds have shown different and significant biological activities, including the potential for treating various cancers .

Oligonucleotide Synthesis

4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride: is used in the preparation of short oligonucleotide sequences. It allows for the orthogonal protection of hydroxy functionalities, which is crucial for the phosphoramidite method of oligonucleotide synthesis .

Enzyme Inhibitors

The compound is integral in the synthesis of potent inhibitors of human purine nucleoside phosphorylase, which are currently in clinical trials for the treatment of T- and B-cell cancers, as well as a variety of autoimmune diseases .

Stereoselective Synthesis

It is used in stereoselective cyclization of acyclic intermediates, which is a key step in the synthesis of certain iminosugars. These sugars are important for the subsequent insertion of nucleobases in the development of therapeutic agents .

Mecanismo De Acción

Target of Action

Pyrrolidine derivatives have been reported to interact with various biological targets, including receptors and enzymes

Mode of Action

It’s known that the pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been found to influence various biochemical pathways, depending on their specific structure and target .

Result of Action

It’s known that pyrrolidine derivatives can have various biological activities, depending on their specific structure and target .

Propiedades

IUPAC Name |

4-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-3-4-1-6-2-5(4)8;/h4-8H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKQZDCFEDEAAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2896361.png)

![1-Oxaspiro[4.6]undecan-2-ylmethanol](/img/structure/B2896362.png)

![(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2896364.png)

![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2896372.png)

![1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B2896381.png)